Enhanced Reactivity: Cyclic Sulfate vs. Epoxide in Nucleophilic Ring-Opening
Cyclic sulfates, including the target compound, are established as superior electrophiles to the corresponding epoxides for nucleophilic ring-opening reactions. This difference is quantified by the leaving group ability of the ring-opened intermediate. The pKa of the sulfate leaving group (ROSO3-) is approximately 1.98, which is significantly more acidic (and thus a better leaving group) than the alkoxide (RO-) generated from an epoxide [1]. This facilitates faster reaction kinetics and allows for a subsequent, second nucleophilic displacement at the adjacent carbon, a feature epoxides cannot readily perform [1].
| Evidence Dimension | Leaving group acidity (pKa) |
|---|---|
| Target Compound Data | ROSO3- leaving group with pKa ≈ 1.98 [1] |
| Comparator Or Baseline | Epoxide alkoxide (RO-) leaving group |
| Quantified Difference | Quantitative pKa comparison; sulfate is a much better leaving group |
| Conditions | Nucleophilic ring-opening, assessed via leaving group pKa [1] |
Why This Matters
The significantly higher reactivity ensures faster, higher-yielding reactions and enables unique sequential transformations unattainable with less reactive epoxide alternatives.
- [1] Byun, H. S., He, L., & Bittman, R. (2000). 1,3,2-Dioxathiolane Oxides: Epoxide Equivalents and Versatile Synthons. Tetrahedron, 56(36), 7051-7091. View Source
